molecular formula C5H7NaO3 B2558440 Sodium;3-hydroxycyclobutane-1-carboxylate CAS No. 2416243-59-7

Sodium;3-hydroxycyclobutane-1-carboxylate

Cat. No. B2558440
M. Wt: 138.098
InChI Key: ZSHGVMYLGGANKU-JPYJGEKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;3-hydroxycyclobutane-1-carboxylate is a chemical compound that falls under the category of carboxylic acids . Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .


Synthesis Analysis

The synthesis of sodium carboxylates, including Sodium;3-hydroxycyclobutane-1-carboxylate, can be achieved through a fast and sustainable mechanochemical synthesis route . This method allows for the target materials to be obtained in a substantially decreased reaction time of only one hour, while retaining the good electrochemical performance reported for conventionally synthesized compounds .


Molecular Structure Analysis

The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .


Chemical Reactions Analysis

Carboxylic acids, including Sodium;3-hydroxycyclobutane-1-carboxylate, react with aqueous solutions of sodium hydroxide (NaOH), sodium carbonate (Na2CO3), and sodium bicarbonate (NaHCO3) to form salts .


Physical And Chemical Properties Analysis

Carboxylic acids are weaker acids than mineral acids, such as hydrochloric acid, but stronger acids than alcohols . They can donate a hydrogen to produce a carboxylate ion . The two carbon-oxygen bond lengths are identical in sodium carboxylate, but different in carboxylic acid .

Scientific Research Applications

Adsorption Applications

A study on the use of amino hydroxyapatite/chitosan hybrids, reticulated with glutaraldehyde at different pH values, highlights the application of such materials for the removal of diclofenac sodium, an emergent pollutant. This research demonstrates the synergy between amino hydroxyapatite and chitosan crosslinked by glutaraldehyde, showcasing an enhanced adsorption capacity, suggesting potential environmental cleanup applications (Pereira et al., 2020).

Imaging and Radiosynthesis

Another application is found in the improved synthesis of the precursor for anti-[18F]FACBC, a non-natural amino acid showing promise for tumor imaging with positron emission tomography (PET). This research offers significant advancements towards the routine production of anti-[18F]FACBC for human use, with applications in medical imaging and cancer diagnosis (McConathy et al., 2003).

Therapeutic Agent Synthesis

The synthesis of a novel boronated 1-aminocyclobutanecarboxylic acid for potential use in neutron capture therapy is another significant application. This study models the molecule after an unnatural amino acid, demonstrating high uptake in brain tumors and offering a new avenue for cancer therapy (Kabalka & Yao, 2003).

Photochemical Synthesis

Research into the photochemical route to 3- and 4-hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid highlights a method for creating compounds with an all-cis geometry. These syntheses are crucial for generating chemically diverse structures for further pharmaceutical and biochemical applications (Chang et al., 2018).

Neuropharmacological Characterization

The neuropharmacological characterization of 1-Aminocyclobutane-1-carboxylate and its ligands reveals insights into NMDA-associated glycine receptor interactions. Such studies contribute to understanding the brain's biochemical pathways and can inform the development of new neurological drugs (Rao et al., 1990).

Safety And Hazards

Sodium;3-hydroxycyclobutane-1-carboxylate is not classified as a hazardous substance or mixture .

Future Directions

The synthesis of Sodium;3-hydroxycyclobutane-1-carboxylate and other sodium carboxylates has potential applicability for many other known compounds, beyond the sphere of rechargeable battery systems . The variety of synthesized compounds hints at possible generalizability of the developed methodology .

properties

IUPAC Name

sodium;3-hydroxycyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3.Na/c6-4-1-3(2-4)5(7)8;/h3-4,6H,1-2H2,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUNGLUVGOVODP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium;3-hydroxycyclobutane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.